molecular formula C16H18ClN5O B11160970 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11160970
M. Wt: 331.80 g/mol
InChI Key: IOJKIBBUNSWQPL-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclohexene moiety, and a chlorobenzamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-5-nitrobenzamide: This intermediate is synthesized by nitration of 2-chlorobenzamide using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitro Group: The nitro group in 2-chloro-5-nitrobenzamide is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid.

    Formation of Tetrazole Ring: The amine group is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Alkylation: The final step involves the alkylation of the tetrazole derivative with cyclohex-1-en-1-yl ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tetrazole ring and the cyclohexene moiety.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexene moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide: This compound shares a similar cyclohexene moiety but differs in the presence of a furan ring instead of a tetrazole ring.

    2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide: This compound is structurally similar but lacks the tetrazole ring, which may result in different chemical and biological properties.

Uniqueness

The presence of the tetrazole ring in 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H18ClN5O/c17-15-7-6-13(22-11-19-20-21-22)10-14(15)16(23)18-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,18,23)

InChI Key

IOJKIBBUNSWQPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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